2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring, an azetidine ring, and a tetrahydroisoquinoline moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving amines and halogenated compounds.
Formation of the Tetrahydroisoquinoline Moiety: This step often involves the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the cyclopropane, azetidine, and tetrahydroisoquinoline moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione
Uniqueness
2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its combination of structural features, including the cyclopropane, azetidine, and tetrahydroisoquinoline moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
cyclopropyl-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c19-16(13-5-6-13)18-10-15(11-18)17-8-7-12-3-1-2-4-14(12)9-17;/h1-4,13,15H,5-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCZVVUDIDORSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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